molecular formula C14H23N3O5 B14596267 N,N-Dimethyl-2',3',5'-tri-O-methylcytidine CAS No. 59921-42-5

N,N-Dimethyl-2',3',5'-tri-O-methylcytidine

Cat. No.: B14596267
CAS No.: 59921-42-5
M. Wt: 313.35 g/mol
InChI Key: QGLNIDVMFYMWCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-2’,3’,5’-tri-O-methylcytidine is a modified nucleoside with the molecular formula C14H23N3O5 and a molecular weight of 313.3495 g/mol . This compound is a derivative of cytidine, where the hydrogen atoms at the 2’, 3’, and 5’ positions of the ribose moiety are replaced by methyl groups, and the amino group at the 4-position of the cytosine ring is dimethylated. This structural modification imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of N,N-Dimethyl-2’,3’,5’-tri-O-methylcytidine typically involves the methylation of cytidine derivatives. One common method includes the use of methyl iodide (CH3I) as a methylating agent in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N,N-Dimethyl-2’,3’,5’-tri-O-methylcytidine undergoes various chemical reactions, including:

Scientific Research Applications

N,N-Dimethyl-2’,3’,5’-tri-O-methylcytidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2’,3’,5’-tri-O-methylcytidine involves its incorporation into nucleic acids, where it can affect the stability and function of RNA and DNA. The dimethylation and methylation of the ribose moiety and cytosine ring, respectively, can alter the hydrogen bonding and base-pairing properties, leading to changes in the secondary and tertiary structures of nucleic acids. This can impact processes such as transcription, translation, and replication .

Comparison with Similar Compounds

N,N-Dimethyl-2’,3’,5’-tri-O-methylcytidine can be compared with other methylated nucleosides such as:

The uniqueness of N,N-Dimethyl-2’,3’,5’-tri-O-methylcytidine lies in its specific methylation pattern, which imparts distinct chemical and biological properties compared to other methylated nucleosides.

Properties

CAS No.

59921-42-5

Molecular Formula

C14H23N3O5

Molecular Weight

313.35 g/mol

IUPAC Name

1-[3,4-dimethoxy-5-(methoxymethyl)oxolan-2-yl]-4-(dimethylamino)pyrimidin-2-one

InChI

InChI=1S/C14H23N3O5/c1-16(2)10-6-7-17(14(18)15-10)13-12(21-5)11(20-4)9(22-13)8-19-3/h6-7,9,11-13H,8H2,1-5H3

InChI Key

QGLNIDVMFYMWCC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=O)N(C=C1)C2C(C(C(O2)COC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.